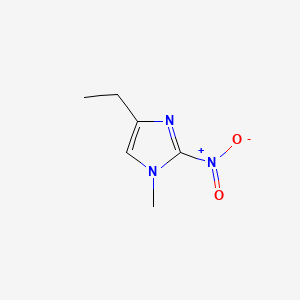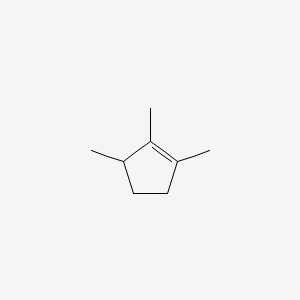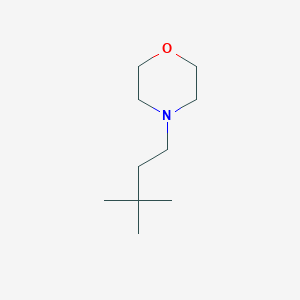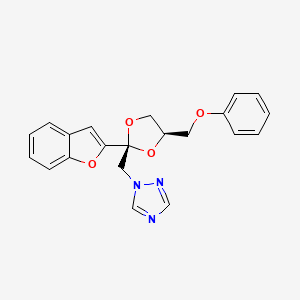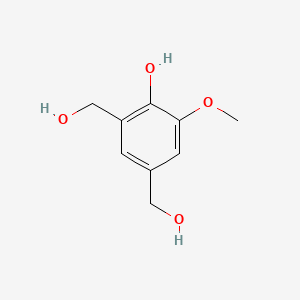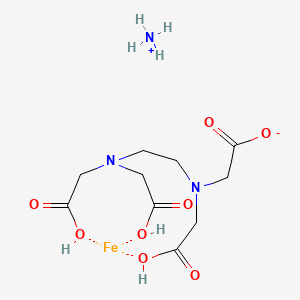
Ferric ammonium edta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric ammonium ethylenediaminetetraacetic acid (EDTA) is a coordination complex formed from ferric ions and EDTA. It is a yellowish compound that is soluble in water and has a high affinity for ferric ions. This compound is widely used in various fields, including agriculture, industry, and biochemistry, due to its ability to chelate metal ions and enhance their solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric ammonium EDTA is typically synthesized by reacting ethylenediaminetetraacetic acid with ferric salts. The process involves dissolving ethylenediaminetetraacetic acid in water and heating it, followed by the gradual addition of a ferric salt solution. The reaction mixture is then crystallized and dried to obtain this compound as a crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where ethylenediaminetetraacetic acid is combined with ferric chloride or ferric sulfate under controlled conditions. The reaction is carried out in aqueous solutions, and the resulting product is purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ferric ammonium EDTA undergoes various chemical reactions, including:
Oxidation: It can also participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can undergo substitution reactions where the ferric ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, reduction reactions yield alcohols, while oxidation reactions can produce various oxidized products .
Wissenschaftliche Forschungsanwendungen
Ferric ammonium EDTA has a wide range of applications in scientific research:
Wirkmechanismus
Ferric ammonium EDTA exerts its effects by chelating metal ions, forming stable complexes that enhance the solubility and bioavailability of the metal ions. The stability of these complexes prevents the metal ions from precipitating and allows them to be effectively utilized in various applications . The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the EDTA molecule, forming a stable coordination complex .
Vergleich Mit ähnlichen Verbindungen
Ferric ammonium EDTA is compared with other similar compounds such as:
Ferric sodium EDTA: Similar in structure and function, but with sodium ions instead of ammonium ions.
Ferric citrate: Used as a phosphate binder and iron replacement product, particularly in medical applications.
Ferric sulfate: Commonly used in water treatment and as a coagulant.
This compound is unique due to its high stability and solubility in water, making it particularly effective in applications where metal ion solubility is crucial .
Eigenschaften
Molekularformel |
C10H19FeN3O8 |
|---|---|
Molekulargewicht |
365.12 g/mol |
IUPAC-Name |
azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |
InChI |
InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3 |
InChI-Schlüssel |
RCNKIMQNXOYRGC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


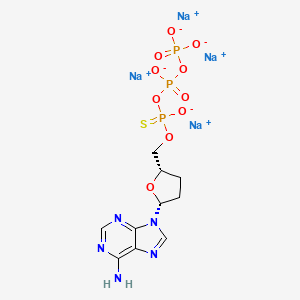
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

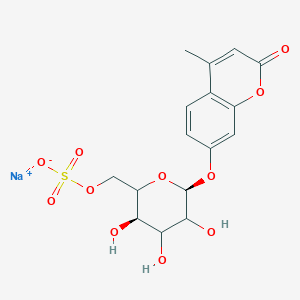
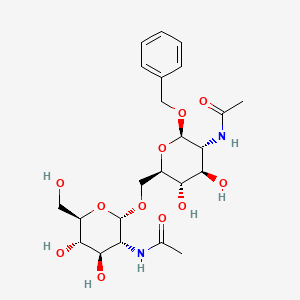
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
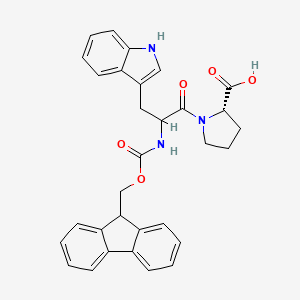
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
